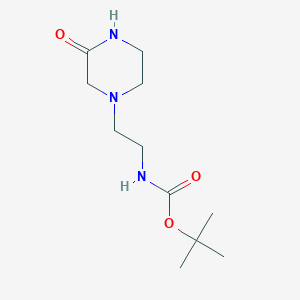

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate

Description

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a 3-oxopiperazine moiety. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group attached to an ethylamine chain, which is further linked to a 3-oxopiperazine ring. The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective deprotection in multi-step organic syntheses . The 3-oxopiperazine component introduces a ketone functionality within the six-membered heterocyclic ring, which may influence hydrogen-bonding interactions, solubility, and biological activity. Such derivatives are commonly employed in medicinal chemistry for the development of receptor ligands, enzyme inhibitors, and prodrugs .

Properties

Molecular Formula |

C11H21N3O3 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-5-7-14-6-4-12-9(15)8-14/h4-8H2,1-3H3,(H,12,15)(H,13,16) |

InChI Key |

OYDCMRRMADYBRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCNC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

The preparation of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate generally involves the introduction of the tert-butyl carbamate (Boc) protecting group onto an ethylamine linked to a 3-oxopiperazine ring. The synthetic strategies reported in literature and patents focus on:

- Formation of the Boc-protected amine intermediate.

- Construction or modification of the 3-oxopiperazine ring.

- Coupling reactions involving carbamate formation.

Detailed Preparation Method from Patent CN102020589B

A comprehensive preparation method is described in Chinese patent CN102020589B, which outlines the synthesis of tert-butyl carbamate derivatives, including this compound, as intermediates for pharmaceutical compounds like lacosamide.

Starting Materials and Reaction Conditions

- Starting Material: N-BOC-D-Serine (N-tert-butoxycarbonyl-D-serine)

- Key Reagents: Isobutyl chlorocarbonate (i-BuOCOCl), N-methylmorpholine (NMM), benzylamine, ethyl acetate (anhydrous)

- Reaction Conditions: Low temperature (-15 to 15 °C), anhydrous solvent environment

Stepwise Synthesis

Mixed Acid Anhydride Formation: N-BOC-D-Serine is reacted with isobutyl chlorocarbonate in the presence of N-methylmorpholine to form a mixed acid anhydride intermediate at -15 to -10 °C.

Condensation with Benzylamine: The acid anhydride intermediate is then reacted with benzylamine dissolved in anhydrous ethyl acetate, warming to 10-15 °C, to yield the Boc-protected amide intermediate.

Work-up and Purification: The reaction mixture undergoes extraction, washing with dilute hydrochloric acid and salt water, solvent evaporation, and crystallization using hexane/ethyl acetate (8:1) to afford the product with yields ranging from 90.2% to 93.1%.

Further Modifications: Subsequent steps involve methylation and deprotection reactions using tetrabutylammonium bromide, methyl sulfate, potassium hydroxide, and crystallization to refine the product.

Yield and Purity

- Yields reported for the key intermediate steps are high, typically above 90%, indicating efficient conversion.

- Crystallization steps ensure high purity of the final product.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Mixed Acid Anhydride Formation | N-BOC-D-Serine, i-BuOCOCl, NMM, EtOAc | -15 to -10 | - | Formation of reactive intermediate |

| Condensation with Benzylamine | Benzylamine in EtOAc | 10 to 15 | 90.2-93.1 | Boc-protected amide formation |

| Methylation | Tetrabutylammonium bromide, methyl sulfate | 0 to 20 | 92.4-97 | Methylation of intermediate |

| Purification | Extraction, crystallization | Room temperature | - | High purity product obtained |

Alternative Synthetic Approaches from Literature

While the patent CN102020589B provides a robust method, other literature sources describe related synthetic routes involving:

Peptidomimetic Synthesis: Using Boc-protected amino acids and coupling agents such as HATU in dichloromethane with bases like N,N-diisopropylethylamine (DIEA) to form amide bonds, followed by Boc deprotection and further acylation steps to build piperazineone derivatives. These methods highlight nucleophilic substitution reactions and protection/deprotection strategies relevant to the synthesis of piperazinone-containing carbamates.

Cyclization and Functional Group Transformations: Utilizing reagents such as chloroacetyl chloride, CDI (carbonyldiimidazole), and Grubbs catalyst for ring formation and modification of cyclic precursors, which could be adapted for the synthesis of 3-oxopiperazinyl derivatives protected by Boc groups.

Summary of Synthetic Strategies

Chemical Reactions Analysis

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

Medicine: This compound is used in the development of pharmaceutical drugs, particularly those targeting neurological and psychiatric disorders.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate

- Structural Difference : Lacks the 3-oxo group in the piperazine ring.

- Piperazine derivatives without oxo groups are widely used in drug discovery for their basicity and ability to form salts .

- Synthesis : Similar to the target compound, this derivative is synthesized via alkylation of tert-butyl carbamate intermediates with bromoethylpiperazine under basic conditions .

tert-Butyl (2-(2-(4-(piperazin-1-yl)phenoxy)ethoxy)ethyl)carbamate

- Structural Difference: Incorporates a phenoxy-ethoxy spacer between the ethylamine and piperazine groups.

- Impact : The extended ethylene glycol chain enhances hydrophilicity, improving aqueous solubility compared to the target compound. Such modifications are critical for optimizing pharmacokinetic properties in drug candidates .

Derivatives with Cycloalkyl and Oxo Substituents

tert-Butyl (3-oxocyclopentyl)carbamate

- Structural Difference : Replaces the 3-oxopiperazine with a 3-oxocyclopentane ring.

- Impact : The smaller cycloalkyl ring reduces conformational flexibility, which may affect binding to biological targets. Cyclopentyl derivatives are often explored for their stereochemical rigidity in enzyme inhibition .

tert-Butyl (3-oxocyclohexyl)carbamate

- Structural Difference : Features a 3-oxocyclohexane ring.

Carbamates with Aromatic and Heteroaromatic Groups

tert-Butyl (2-(benzylamino)ethyl)carbamate

- Structural Difference : Substitutes the 3-oxopiperazine with a benzylamine group.

- This derivative has a higher boiling point (376.2°C) and molecular weight (250.34 g/mol) compared to the target compound, reflecting increased van der Waals interactions .

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate

- Structural Difference : Incorporates a fluoroindole moiety.

- Impact : The indole ring’s electron-rich aromatic system and fluorine substituent may confer fluorescence or enhanced receptor selectivity, as seen in kinase inhibitors or serotonin analogs .

Physicochemical Properties

Biological Activity

tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate, with the CAS number 903587-80-4, is a synthetic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and pharmacology.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H21N3O3

- Molecular Weight : 243.31 g/mol

- Purity : Typically available at 95% purity

The compound features a tert-butyl group linked to a piperazine derivative, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been observed to exhibit:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways. For instance, studies suggest it could affect deubiquitinases, which play a crucial role in protein degradation and stability .

- Receptor Binding : Its structure allows it to potentially bind to receptors involved in cell signaling and metabolic pathways, influencing cellular responses.

Biological Activity Data

Research indicates that this compound has shown promising activities in various assays:

Case Studies and Research Findings

- Antimicrobial Studies : Research has indicated that compounds similar to this compound demonstrate significant antimicrobial properties against resistant strains of bacteria. For example, a study highlighted its potential in combating multidrug-resistant Escherichia coli through targeted enzyme inhibition .

- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting crucial signaling pathways. The mechanism appears to involve the inhibition of proteins that regulate cell survival .

- Pharmacological Applications : The compound has been explored as a potential lead in drug development for various conditions, including cancer and infectious diseases. Its ability to modulate protein interactions makes it a candidate for further investigation in targeted therapies .

Q & A

Q. What are the key synthetic strategies for preparing tert-Butyl (2-(3-oxopiperazin-1-yl)ethyl)carbamate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with a piperazine derivative. A common approach includes:

- Step 1 : Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in a solvent like THF or DCM under inert atmosphere .

- Step 2 : Reaction with 3-oxopiperazine via nucleophilic substitution or reductive amination, depending on the reactivity of the piperazine intermediate .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperazine ring protons (δ 2.5–3.5 ppm). Compare with published spectra of analogous carbamates .

- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), use SHELX software for structure refinement. SHELXL is robust for small-molecule refinement, especially for resolving hydrogen-bonding networks .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 286.2 for C₁₁H₂₃N₃O₃) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the reactivity of the 3-oxopiperazine moiety in this compound?

- Methodological Answer : The 3-oxo group in piperazine is prone to nucleophilic attack or keto-enol tautomerism. Key considerations include:

- Solvent Choice : Use aprotic solvents (e.g., DMF, DCM) to minimize side reactions with water or alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.